molecular formula C23H15BrClNO2 B12047821 2-Methylphenyl 6-bromo-2-(4-chlorophenyl)-4-quinolinecarboxylate CAS No. 355421-68-0

2-Methylphenyl 6-bromo-2-(4-chlorophenyl)-4-quinolinecarboxylate

Cat. No.: B12047821
CAS No.: 355421-68-0
M. Wt: 452.7 g/mol
InChI Key: VVWJSCGRQVQOLY-UHFFFAOYSA-N
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Description

2-Methylphenyl 6-bromo-2-(4-chlorophenyl)-4-quinolinecarboxylate is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylphenyl 6-bromo-2-(4-chlorophenyl)-4-quinolinecarboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methylphenyl 6-bromo-2-(4-chlorophenyl)-4-quinolinecarboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may yield dihydroquinolines.

Scientific Research Applications

2-Methylphenyl 6-bromo-2-(4-chlorophenyl)-4-quinolinecarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methylphenyl 6-bromo-2-(4-chlorophenyl)-4-quinolinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylphenyl 6-bromo-2-(4-chlorophenyl)-4-quinolinecarboxylate is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity.

Properties

CAS No.

355421-68-0

Molecular Formula

C23H15BrClNO2

Molecular Weight

452.7 g/mol

IUPAC Name

(2-methylphenyl) 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate

InChI

InChI=1S/C23H15BrClNO2/c1-14-4-2-3-5-22(14)28-23(27)19-13-21(15-6-9-17(25)10-7-15)26-20-11-8-16(24)12-18(19)20/h2-13H,1H3

InChI Key

VVWJSCGRQVQOLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)Cl

Origin of Product

United States

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